

# Kinases inhibited by TG-100435: Src, Lyn, Abl, Yes, Lck, and EphB4

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Kinase Inhibitor TG-100435

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor, **TG-100435**. The focus is on its inhibitory action against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, crucial players in various signaling pathways implicated in cancer and other diseases.

#### Introduction

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It has demonstrated significant inhibitory activity against several key kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] A notable characteristic of **TG-100435** is its metabolism into an active N-oxide metabolite, TG100855, which exhibits 2 to 9 times greater potency than the parent compound.[2] This guide delves into the quantitative inhibition data, experimental protocols for kinase activity assessment, and the signaling pathways modulated by these kinases.

# Data Presentation: Inhibitory Activity of TG-100435

The inhibitory potency of **TG-100435** against its target kinases is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data.



| Kinase | Inhibition Constant (Ki) |
|--------|--------------------------|
| Src    | 13 - 64 nM[1][2]         |
| Lyn    | 13 - 64 nM[1][2]         |
| Abl    | 13 - 64 nM[1][2]         |
| Yes    | 13 - 64 nM[1][2]         |
| Lck    | 13 - 64 nM[1][2]         |
| EphB4  | 13 - 64 nM[1][2]         |

# **Experimental Protocols**

The characterization of kinase inhibitors like **TG-100435** relies on robust and reproducible experimental assays. Below are detailed methodologies for biochemical and cell-based kinase inhibition assays.

# **Biochemical Kinase Inhibition Assay (Generic Protocol)**

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the inhibitory effect of **TG-100435** on the enzymatic activity of a target kinase.

#### Materials:

- Purified recombinant kinase (e.g., Src, Lyn, Abl, Yes, Lck, or EphB4)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
- TG-100435 stock solution (in DMSO)



- Detection reagent (e.g., ADP-Glo<sup>™</sup>, HTRF®, or radio-labeled [y-<sup>32</sup>P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader (Luminometer, Fluorometer, or Scintillation counter)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of TG-100435 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Reaction Setup:
  - Add the diluted TG-100435 or vehicle control (DMSO) to the microplate wells.
  - Add the purified kinase enzyme to each well.
  - Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
- · Initiation of Kinase Reaction:
  - Prepare a solution of substrate and ATP in the assay buffer.
  - Add the substrate/ATP mixture to each well to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Termination and Detection:
  - Stop the reaction using a suitable method (e.g., adding a stop solution like EDTA or by proceeding directly to the detection step).
  - Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).
- Data Analysis:

## Foundational & Exploratory





- Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
- Calculate the percentage of kinase inhibition for each TG-100435 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Biochemical Kinase Inhibition Assay Workflow.



### **Cell-Based Kinase Inhibition Assay**

This protocol describes a method to assess the inhibitory activity of **TG-100435** on a specific kinase within a cellular context.

Objective: To measure the effect of **TG-100435** on the phosphorylation of a downstream substrate of the target kinase in intact cells.

#### Materials:

- Cell line expressing the target kinase (e.g., cancer cell line with activated Src signaling)
- · Cell culture medium and supplements
- TG-100435 stock solution (in DMSO)
- Stimulant (if required to activate the signaling pathway, e.g., growth factor)
- Lysis buffer
- Phospho-specific antibody for the downstream substrate
- Total protein antibody for the downstream substrate
- Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
- Detection reagents (e.g., ECL for Western blotting, or reagents for ELISA)
- Multi-well cell culture plates

#### Procedure:

- Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.
- Compound Treatment: Treat the cells with various concentrations of TG-100435 or vehicle control (DMSO) for a specified duration.
- Pathway Stimulation (if applicable): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period to induce kinase activation and substrate



phosphorylation.

- Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to extract cellular proteins.
- Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
- · Detection of Phosphorylation:
  - Western Blotting:
    - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
    - Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.
    - Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) reagent.
    - Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to normalize the data.

#### ELISA:

 Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

#### • Data Analysis:

- Quantify the band intensity (Western blot) or the ELISA signal.
- Normalize the phospho-protein signal to the total protein signal.
- Calculate the percentage of inhibition of phosphorylation for each TG-100435 concentration.



 Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

# **Signaling Pathways**

The kinases inhibited by **TG-100435** are integral components of complex signaling networks that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of **TG-100435**.

## **Src Signaling Pathway**

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of receptor tyrosine kinases and integrins.[3] Its activation leads to cascades that promote cell survival, mitogenesis, and cytoskeletal reorganization, which are critical for cell migration and invasion.[3]



Click to download full resolution via product page



Simplified Src Signaling Pathway.

## **Lyn Signaling Pathway**

Lyn, a member of the Src family of kinases, has a dual role in immune cell signaling, participating in both activating and inhibitory pathways.[4] It is crucial for B-cell receptor signaling and is also involved in the regulation of myeloid cell function.[4][5]



Click to download full resolution via product page

Dual Role of Lyn in Immune Signaling.

## **Abl Signaling Pathway**

Abl is a non-receptor tyrosine kinase involved in regulating cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).[6][7]





Click to download full resolution via product page

BCR-Abl Signaling in CML.

## **Yes Signaling Pathway**

Yes, another member of the Src family, is ubiquitously expressed and participates in various cellular processes. It is a component of the Hippo signaling pathway, where it can influence the activity of the transcriptional co-activator YAP.[8][9][10]





Click to download full resolution via product page

Role of Yes in the Hippo-YAP Pathway.

## **Lck Signaling Pathway**

Lck is a tyrosine kinase predominantly found in T-lymphocytes and is crucial for T-cell receptor (TCR) signaling.[11][12] It initiates the signaling cascade upon TCR engagement, leading to T-cell activation, proliferation, and differentiation.[11][13]





Click to download full resolution via product page

Lck in T-Cell Receptor Signaling.

## **EphB4 Signaling Pathway**

EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand on adjacent cells, mediates bidirectional signaling.[14] This pathway is critical for embryonic development, particularly in the formation of the cardiovascular system, and is also implicated in angiogenesis.[15][16]





Click to download full resolution via product page

EphB4 Bidirectional Signaling.

### Conclusion

**TG-100435** is a potent inhibitor of a specific panel of tyrosine kinases that are key nodes in various oncogenic and inflammatory signaling pathways. The data and protocols presented in



this guide offer a foundational resource for researchers and drug development professionals working on the preclinical and clinical evaluation of **TG-100435** and other related kinase inhibitors. The provided diagrams of the signaling pathways offer a visual framework for understanding the potential downstream consequences of inhibiting these kinases. Further research into the precise inhibitory constants and the cellular effects of **TG-100435** will continue to refine our understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src signaling in cancer invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 5. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New Insights into YES-Associated Protein Signaling Pathways in Hematological Malignancies: Diagnostic and Therapeutic Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Yes-associated protein in cancer: An update PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP1 Wikipedia [en.wikipedia.org]
- 11. Tyrosin-protein kinase Lck Wikipedia [en.wikipedia.org]



- 12. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sapient.bio [sapient.bio]
- 15. researchgate.net [researchgate.net]
- 16. EphB2 and EphB4 receptors forward signaling promotes SDF-1—induced endothelial cell chemotaxis and branching remodeling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kinases inhibited by TG-100435: Src, Lyn, Abl, Yes, Lck, and EphB4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853445#kinases-inhibited-by-tg-100435-src-lyn-abl-yes-lck-and-ephb4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com